molecular formula C9H7ClN2O2 B1453338 (7-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid CAS No. 1216700-90-1

(7-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid

Cat. No. B1453338
CAS RN: 1216700-90-1
M. Wt: 210.62 g/mol
InChI Key: SEQZQBBTYPCPRO-UHFFFAOYSA-N
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Description

“(7-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid” is a chemical compound with the empirical formula C9H7ClN2O2 . It is a derivative of imidazo[1,2-a]pyridine, a heterocyclic compound that contains a five-membered ring with three carbon atoms, two nitrogen atoms, and two double bonds .


Molecular Structure Analysis

The molecular structure of “(7-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid” can be represented by the SMILES string O=C(O)CC1=CN(C=CC=C2)C2=N1.Cl . This indicates that the molecule contains a carboxylic acid group attached to a carbon chain, which is further connected to an imidazo[1,2-a]pyridine ring.

Scientific Research Applications

Fluorescent Probing for pH Monitoring

Application: This compound has been utilized as a fluorescent probe for monitoring pH changes in biological systems. Its high selectivity and sensitivity make it ideal for real-time imaging of pH fluctuations in organisms like yeast .

Experimental Procedure: The probe’s ability to monitor pH values ranging from 3.0 to 7.0 was tested, showing brilliant reversibility and an extremely short response time .

Technical Details: The compound’s absorption at 285 nm increases dramatically with the concentration of H+, making it a reliable indicator for acidic conditions .

Bioimaging

Application: The compound’s properties as a fluorescent probe extend to bioimaging applications, where it can be used to visualize cellular processes without invasive techniques .

Experimental Procedure: The compound’s imaging capabilities were demonstrated in Saccharomyces cerevisiae, showcasing its potential for broader biological applications .

Technical Details: The probe’s structure allows for high-performance imaging due to its excellent optical properties .

Antimicrobial Research

Application: Imidazo[1,2-a]pyridine analogues, including derivatives of the compound , have shown promise in antimicrobial research, particularly against tuberculosis .

Experimental Procedure: The efficacy of these compounds has been tested in mouse models infected with Mycobacterium tuberculosis, showing significant bacterial load reduction .

Technical Details: Different dosages of the compound analogues have been explored to determine the optimal therapeutic index .

Cancer Research

Application: Selenylated derivatives of imidazo[1,2-a]pyridine, which include the compound, have been investigated for their potential in cancer treatment .

Experimental Procedure: The selectivity indices of these compounds have been studied in cancer cell lines, indicating their viability for therapeutic use without affecting normal cells .

Technical Details: The compound’s derivatives exhibit high thermal stability and good film-forming properties, which are beneficial for pharmaceutical applications .

Optoelectronics

Application: The compound’s derivatives have been studied for their use in optoelectronics, such as materials for white light-emitting devices .

Experimental Procedure: Synthesis of chalcones containing the compound’s fragment has been carried out to explore their optical properties .

Technical Details: Introduction of various functional groups into the compound’s structure affects its quantum yield and UV-Vis absorption range, making it suitable for optoelectronic devices .

Chemical Synthesis

Application: The compound serves as a precursor in the synthesis of various chemical structures, contributing to the development of new materials and pharmaceuticals .

Experimental Procedure: Its reactivity allows for the creation of complex molecules through reactions like the Claisen–Schmidt condensation .

Technical Details: The compound’s structure provides a versatile framework for introducing different functional groups, enabling the design of molecules with desired properties .

Future Directions

The future directions for research on “(7-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid” and related compounds could involve further exploration of their synthesis methods, chemical reactions, mechanisms of action, and potential applications in various fields, given the broad range of biological activities exhibited by imidazole derivatives .

properties

IUPAC Name

2-(7-chloroimidazo[1,2-a]pyridin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c10-6-1-2-12-5-7(4-9(13)14)11-8(12)3-6/h1-3,5H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEQZQBBTYPCPRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C=C1Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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